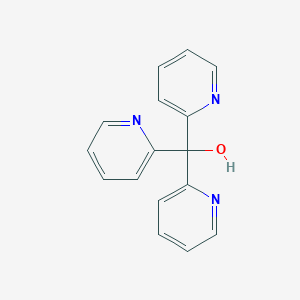

Tri(2-pyridinyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

73569-80-9 |

|---|---|

Molecular Formula |

C16H13N3O |

Molecular Weight |

263.29g/mol |

IUPAC Name |

tripyridin-2-ylmethanol |

InChI |

InChI=1S/C16H13N3O/c20-16(13-7-1-4-10-17-13,14-8-2-5-11-18-14)15-9-3-6-12-19-15/h1-12,20H |

InChI Key |

DFJPILHAIIXZCR-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)O |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)O |

Origin of Product |

United States |

Significance of Tripodal Pyridyl Based Ligands in Contemporary Chemical Research

Tripodal ligands, characterized by three donor arms extending from a central atom, are a significant class of compounds in modern coordination chemistry. researchgate.netunipd.it Those incorporating pyridyl units are particularly noteworthy due to the versatile electronic and steric properties they impart to metal complexes. unipd.itresearchgate.net The nitrogen atoms within the pyridine (B92270) rings are effective donors, allowing for the formation of stable coordination bonds with a wide range of metal ions. unipd.it

The tripodal arrangement of these ligands often enforces a specific coordination geometry on the metal center, which can be crucial for catalytic activity and the formation of specific molecular architectures. unipd.itrsc.org By modifying the substituents on the pyridyl rings or altering the bridgehead atom, researchers can fine-tune the ligand's properties to suit various applications. researchgate.netrsc.org This adaptability has led to their use in diverse areas such as:

Catalysis : Tripodal pyridyl-based ligands are instrumental in designing catalysts for a variety of chemical transformations. unipd.it

Biomimetic Chemistry : They serve as scaffolds for creating synthetic models of metalloenzyme active sites. rsc.org

Supramolecular Chemistry : These ligands are used as building blocks for constructing complex supramolecular structures. researchgate.net

Materials Science : They are integral to the development of new materials with specific magnetic, luminescent, or electronic properties. researchgate.net

A prominent example is the tris(2-pyridylmethyl)amine (B178826) (TPA) ligand and its derivatives, which are among the most widely used tripodal nitrogen-containing ligands. researchgate.net The extensive research on TPA complexes highlights the broad applicability of this ligand class. researchgate.netresearchgate.net

Overview of Tri 2 Pyridinyl Methanol As a Versatile Coordination Scaffold

Established Synthetic Pathways for this compound Synthesis

The preparation of this compound has been approached through several key methodologies, primarily relying on organometallic reagents, though alternative strategies have also been developed.

The most conventional and widely cited method for synthesizing this compound involves the use of organolithium reagents. This classic approach, first reported by Wibaut and co-workers in 1951, typically involves the reaction of an organolithium derivative of pyridine (B92270) with a suitable carbonyl electrophile. acs.org

A common procedure involves the generation of 2-pyridyllithium (B95717) via lithium-halogen exchange from 2-bromopyridine (B144113) and an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The resulting 2-pyridyllithium is then reacted with an electrophile like diethyl carbonate. Subsequent acidic workup yields the desired tertiary alcohol, this compound.

Table 1: Organometallic Synthesis of this compound

| Starting Material (Pyridyl Source) | Reagent | Electrophile | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | n-Butyllithium (n-BuLi) | Diethyl carbonate ((EtO)₂CO) | Low temperature (e.g., -95 °C) in THF, followed by hydrolysis | acs.org |

| 2-Iodopyridine | Magnesium (for Grignard formation) | Diethyl carbonate ((EtO)₂CO) | Reaction of pyridyl-Grignard reagent with electrophile | d-nb.info |

Mechanisms involving lithium-hydrogen exchange at low temperatures have also been explored, although these can sometimes lead to complex product mixtures if not carefully controlled. acs.org

Beyond traditional organometallic routes, innovative strategies have been developed, particularly those employing transition metal catalysis. These methods offer alternative pathways that can accommodate a broader range of functional groups.

One notable strategy involves the palladium-catalyzed carbonylation and Stille coupling of 6-bromopyrid-2-yl derivatives. cardiff.ac.uk This approach has been successfully adapted to synthesize not only the parent compound but also derivatives bearing carboxylate groups on the pyridyl rings. cardiff.ac.uk For instance, mono, bis, and tris(6-sodium carboxylate pyrid-2-yl)methanol derivatives have been prepared using this palladium-catalyzed methodology. cardiff.ac.uk These methods highlight the move towards more sophisticated synthetic routes that allow for the construction of functionalized ligands from readily available starting materials.

Organometallic Reagent-Mediated Syntheses

Derivatization and Functionalization of the this compound Scaffold

The this compound structure serves as a versatile scaffold that can be chemically modified at several positions: the pyridyl rings, the central carbinol carbon, or through strategies to induce chirality.

Introducing substituents onto the pyridyl rings is a primary strategy for modulating the electronic and steric properties of the ligand. While direct functionalization of the assembled this compound can be challenging, a more common approach is to employ substituted pyridine precursors in the initial synthesis.

For example, methyl-substituted analogues such as (3-Methyl-2-pyridyl)(5-methyl-2-pyridyl)(2-pyridyl)methanol have been synthesized and characterized. researchgate.net Similarly, 6-methyl-tris(2-pyridyl)methanol has been prepared according to published procedures and used to create more complex ligand systems. researchgate.net Another significant derivatization involves the introduction of ester groups. Novel mono, bis, and tris(6-methylcarboxypyrid-2-yl)methanol intermediates have been successfully synthesized and characterized, demonstrating the flexibility of incorporating functional groups onto the pyridine backbone. cardiff.ac.uk

The tertiary alcohol group is a key site for chemical transformations, allowing for the synthesis of a wide array of derivatives. The hydroxyl proton can be removed to form an alkoxide, which serves as a nucleophile for further reactions.

Several derivatizations of the central carbon have been reported:

Esterification: Reaction with acetyl bromide converts the alcohol to the corresponding acetate (B1210297) ester. acs.org

Halogenation: Conversion of this compound to its sodium alkoxide, followed by reaction with a thionyl halide (SOCl₂ or SOBr₂), yields tris(2-pyridyl)halomethanes. acs.org

Etherification: The tris(2-pyridyl)halomethanes can be subsequently reacted with refluxing ethanol (B145695) to produce the ethyl ether of this compound. acs.org Direct methylation of the alcohol using sodium hydride (NaH) and methyl iodide has also been achieved to prevent coordination of the alcohol group to a metal center in subsequent complexation reactions. researchgate.net

Borane Complexation: The reaction of this compound with HBF₄·OEt₂ in propionic anhydride (B1165640) results in the formation of tris(2-pyridyl)methoxydifluoroborane, an intramolecular Lewis acid-base complex. acs.org

Table 2: Selected Chemical Transformations at the Central Carbon of this compound

| Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|

| Acetyl bromide | Tris(2-pyridyl)methyl acetate | Esterification | acs.org |

| 1. Sodium metal 2. SOX₂ (X = Cl, Br) | Tris(2-pyridyl)halomethane | Halogenation | acs.org |

| Tris(2-pyridyl)halomethane + Ethanol (reflux) | Tris(2-pyridyl)ethyl ether | Etherification | acs.org |

| 1. NaH 2. Methyl iodide | Tris(2-pyridyl)methyl ether | Etherification (Methylation) | researchgate.net |

| HBF₄·OEt₂ / Propionic anhydride | Tris(2-pyridyl)methoxydifluoroborane | Lewis Acid-Base Complexation | acs.org |

The synthesis of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis. Since the parent compound is achiral (possessing a C₃v symmetry point group), chirality must be introduced by differentiating the pyridyl rings.

One effective strategy involves synthesizing C₁-symmetric tripodal ligands where the three pyridyl groups are not identical. For example, ligands have been prepared with a combination of pyridin-2-yl, 6-phenylpyridin-2-yl, and 6-methoxy- or 6-menthyloxypyridin-2-yl substituents. researchgate.net The introduction of these different groups creates a chiral center at the bridging carbon atom. For derivatives containing a chiral auxiliary like a menthoxy group, the resulting diastereomers can be resolved by chromatography to obtain enantiomerically pure ligands. researchgate.net The synthesis of enantiomerically pure C₃-symmetric tripodal pyridine ligands has also been an area of investigation. acs.org These approaches are critical for developing catalysts that can control stereochemistry in chemical reactions.

Modification of the Central Carbon Atom

Advanced Purification and Characterization Techniques for Ligand Precursors

The synthesis of high-purity this compound is critically dependent on the quality of its starting materials, often referred to as ligand precursors. The presence of impurities in these precursors can lead to the formation of undesired side products, complicating the purification of the final ligand and potentially interfering with its coordination chemistry. Therefore, rigorous purification and characterization of these precursors are essential steps in the synthetic pathway. The primary precursors for the most common synthesis of this compound are di(2-pyridyl)ketone and a 2-pyridyllithium species, which is typically generated in situ from 2-bromopyridine.

Advanced Purification Techniques

The purification strategy for a precursor is determined by its physical state and the nature of the impurities.

Recrystallization: For solid precursors like di(2-pyridyl)ketone, recrystallization is a powerful technique for achieving high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities remain soluble or insoluble at all temperatures. Multiple recrystallizations may be necessary to achieve the desired purity level. Acetone is a commonly cited solvent for the recrystallization of pyridyl-containing compounds. acs.org

Column Chromatography: Flash column chromatography is a highly effective method for purifying both solid and liquid precursors by separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). acs.org A solvent system is chosen to allow the desired compound to move down the column while separating it from more or less polar impurities. This technique is particularly useful for removing structurally similar byproducts from the precursor synthesis itself. For example, in the synthesis of substituted pyridine precursors, column chromatography is often the primary method of purification. mdpi.commdpi.com

Distillation: For liquid precursors such as 2-bromopyridine, fractional distillation under reduced pressure is the method of choice. This technique separates liquids based on differences in their boiling points, effectively removing both more and less volatile impurities.

Extraction: Liquid-liquid extraction is used to remove specific types of impurities. For instance, washing an organic solution of a precursor with a mild aqueous base (like sodium bicarbonate) can remove acidic impurities, while a mild acid wash can remove basic impurities. snmjournals.org This is followed by washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. acs.orgsnmjournals.org

Interactive Table: Purification Methods for this compound Precursors

| Precursor | Physical State | Primary Purification Method | Advanced/Secondary Methods |

|---|---|---|---|

| Di(2-pyridyl)ketone | Solid | Recrystallization (e.g., from acetone) acs.org | Flash Column Chromatography |

| 2-Bromopyridine | Liquid | Fractional Distillation | Acid/Base Extraction |

Advanced Characterization Techniques

Once purified, the precursors must be thoroughly characterized to confirm their identity, structure, and purity before use in the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. iucr.orgresearchgate.net For a precursor like di(2-pyridyl)ketone, ¹H NMR provides information on the number and connectivity of protons in the pyridine rings, while ¹³C NMR confirms the carbon framework, including the signature carbonyl carbon signal. The absence of signals corresponding to impurities is a strong indicator of purity.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the precursor molecules. For di(2-pyridyl)ketone, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The positions of C-H and C=N stretching and bending vibrations of the pyridine rings also provide confirmation of the structure. researchgate.net

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are quantitative methods used to assess the purity of the precursors. snmjournals.org By comparing the peak area of the main component to the total area of all peaks in the chromatogram, a precise purity level can be determined. These methods are sensitive enough to detect trace impurities that may not be visible by NMR.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the precursor, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, further corroborating the elemental composition.

Melting Point Analysis: For solid precursors like di(2-pyridyl)ketone, the melting point is a quick and reliable indicator of purity. A pure crystalline solid will have a sharp melting point at a specific temperature (literature value for di(2-pyridyl)ketone is 53-55 °C). A broad melting range typically indicates the presence of impurities.

Interactive Table: Spectroscopic Data for Di(2-pyridyl)ketone Precursor

| Technique | Key Feature | Typical Value/Region | Purpose |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.5-8.8 ppm | Confirm pyridine ring structure |

| ¹³C NMR | Carbonyl Carbon | δ ~180 ppm | Confirm ketone functional group |

| FT-IR | C=O Stretch | ~1680 cm⁻¹ | Confirm ketone functional group |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 184 | Confirm molecular weight |

By employing these advanced purification and characterization techniques, researchers can ensure the high quality of the ligand precursors, which is a prerequisite for the successful and reproducible synthesis of this compound and its subsequent use in coordination chemistry.

Coordination Chemistry of Tri 2 Pyridinyl Methanol

Ligand Architecture and Coordination Modes of Tri(2-pyridinyl)methanol

This compound, often abbreviated as TpyM or (py)3COH, is a versatile tripodal ligand in coordination chemistry. Its unique structural features allow it to coordinate with metal ions in various ways, influencing the geometry and properties of the resulting complexes.

Multidentate and Tripodal Chelation Characteristics

This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. Specifically, it possesses three nitrogen atoms from the pyridine (B92270) rings and one oxygen atom from the hydroxyl group, all of which can potentially coordinate to a metal center. This ability to form multiple bonds with a single metal ion is known as chelation, which generally leads to more stable complexes compared to those formed with monodentate ligands.

The three pyridyl groups are attached to a central carbon atom, creating a tripodal or "three-legged" architecture. rsc.org This structure preorganizes the donor atoms in a specific spatial arrangement, making it an efficient chelator for metal ions. rsc.org The tripodal nature of the ligand can enforce specific coordination geometries on the metal center.

Tridentate Coordination Geometries: Facial (fac) and Meridional (mer) Configurations

When this compound acts as a tridentate ligand, it typically uses its three pyridyl nitrogen atoms to coordinate to a metal ion. This coordination can result in two possible geometric isomers: facial (fac) and meridional (mer). rsc.orgresearchgate.net

Facial (fac) configuration: In the fac isomer, the three nitrogen donor atoms occupy one triangular face of an octahedral coordination sphere. rsc.orgiucr.org This arrangement results in a C3 axis of symmetry passing through the metal center and the central carbon of the ligand. iucr.org

Meridional (mer) configuration: In the mer isomer, the three nitrogen donor atoms lie in a plane that bisects the octahedron, with one nitrogen atom being trans to the other two. rsc.org This configuration has a lower symmetry compared to the fac isomer.

The preference for a fac or mer coordination geometry is influenced by several factors, including the size and electronic properties of the metal ion, the presence of other ligands in the coordination sphere, and steric interactions within the complex. irb.hr For instance, in the complex [Rh{(C5H4N)3COH}Cl3], the this compound ligand coordinates to the rhodium(III) ion in a tridentate fashion with the nitrogen atoms in a fac configuration. iucr.org

Impact of Hydroxyl Group Protonation and Deprotonation on Coordination Affinity

The hydroxyl group of this compound plays a crucial role in its coordination chemistry, as its state of protonation can significantly alter the ligand's coordination behavior and the properties of the resulting complexes.

The hydroxyl group can be deprotonated to form an alkoxide, which is a stronger donor than the neutral hydroxyl group. This deprotonation can be influenced by the pH of the solution or the nature of the metal ion. osti.gov The deprotonated ligand, tri(2-pyridinyl)methoxide, can coordinate to a metal center through the oxygen atom in addition to the pyridyl nitrogen atoms. For example, in the complex [Ru{(py)3COH}{(py)3CO}]⁺, one this compound ligand is deprotonated and coordinates to the ruthenium(II) ion through two nitrogen atoms and the oxygen atom. iucr.org

The protonation state of the hydroxyl group can also influence the coordination mode. In some cases, the neutral hydroxyl group may not coordinate to the metal, and the ligand acts solely as a tridentate N,N',N'' donor. However, upon deprotonation, the resulting alkoxide oxygen can readily coordinate, leading to a change in the coordination number or geometry of the metal center. This acid-base reactivity at the hydroxyl group provides a mechanism to tune the electronic and steric properties of the metal complex. For instance, the pKa for the deprotonation of one of the coordinated this compound ligands in [Ru((py)3COH)2]²⁺ is 3.78. osti.gov

Complexation with Transition Metals

This compound forms stable complexes with a wide range of transition metals, from the first-row elements to the heavier second and third-row metals. The coordination chemistry of these complexes is diverse, with the ligand exhibiting different coordination modes and leading to various structural and electronic properties.

Coordination with First-Row Transition Metal Ions (e.g., Fe, Co, Ni, Cu, Mn, Zn, Cd)

This compound readily forms complexes with first-row transition metal ions. The coordination environment around the metal ion in these complexes is often octahedral, with the ligand acting in a tridentate or bidentate fashion.

Studies have shown that this compound and its derivatives form complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netrsc.org In many of these complexes, the ligand coordinates through its three pyridyl nitrogen atoms. cardiff.ac.uk For example, in the cobalt(III) complex [Co{(py)3COH}2]³⁺, two this compound ligands coordinate to the cobalt center in a tridentate N,N',N'' fashion. iucr.org

The hydroxyl group can also participate in coordination, particularly after deprotonation. The resulting alkoxide can bridge two metal centers or coordinate to a single metal ion. The coordination chemistry with these metals is often explored to model the active sites of metalloenzymes.

| Metal Ion | Coordination Number | Geometry | Coordination Mode | Reference |

| Fe(II/III) | 6 | Octahedral | N,N',N'' or N,N',O | researchgate.net |

| Co(II/III) | 6 | Octahedral | N,N',N'' | iucr.orgiucr.org |

| Ni(II) | 6 | Octahedral | N,N',N'' | researchgate.net |

| Cu(II) | 5 or 6 | Square Pyramidal or Octahedral | N,N',N'' or N,N',O | cardiff.ac.uk |

| Mn(II) | 6 | Octahedral | N,N',N'' | researchgate.net |

| Zn(II) | 6 | Octahedral | N,N',N'' | researchgate.net |

| Cd(II) | 6 | Octahedral | N,N',N'' | acs.org |

Coordination with Second and Third-Row Transition Metal Ions (e.g., Ru, Rh, Pt, Re)

The coordination chemistry of this compound with second and third-row transition metals has also been extensively investigated, revealing a rich variety of coordination modes and complex structures.

Ruthenium (Ru): Ruthenium complexes of this compound have been synthesized and structurally characterized. In the bis(ligand)ruthenium(II) system, both a protonated form, [Ru((py)3COH)2]²⁺, and a deprotonated form, [Ru((py)3COH)((py)3CO)]⁺, have been isolated. osti.gov In both complexes, one ligand coordinates in a tridentate N,N',N'' fashion, while the second ligand coordinates as a tridentate N,N',O donor. osti.gov This demonstrates the flexible coordination behavior of the ligand and the influence of the hydroxyl group's protonation state.

Rhodium (Rh): The reaction of this compound with rhodium(III) chloride leads to the formation of [Rh{(C5H4N)3COH}Cl3], where the ligand coordinates in a facial tridentate N,N',N'' manner. iucr.org

Platinum (Pt): While specific examples with this compound are less common in the provided search results, related pyridyl ligands are known to form stable complexes with Pt(II). acs.org

Rhenium (Re): Rhenium(I) tricarbonyl complexes with related polypyridyl ligands have been synthesized, showing various coordination modes. nih.gov Although direct complexation of this compound with rhenium is not detailed in the initial search, the chemistry of related ligands suggests that it would form stable complexes.

| Metal Ion | Oxidation State | Coordination Mode | Example Complex | Reference |

| Ru | II | (N,N',N'')(N,N',O) | [Ru((py)3COH)2]²⁺ | osti.gov |

| Ru | II | (N,N',N'')(N,N',O) | [Ru((py)3COH)((py)3CO)]⁺ | osti.goviucr.org |

| Rh | III | fac-N,N',N'' | [Rh{(C5H4N)3COH}Cl3] | iucr.org |

| Pt | II | N,N' (bidentate) | (Not specified for TpyM) | acs.org |

| Re | I | (Not specified for TpyM) | (Related polypyridyl complexes) | nih.gov |

Interactions with Lanthanide Metal Centers

The tripodal nature of this compound, often abbreviated as TpmOH or (py)₃COH, allows it to form stable complexes with lanthanide (Ln³⁺) ions. These interactions are of significant interest due to the potential for generating complexes with unique photoluminescent properties, stemming from the efficient sensitization of the lanthanide ion's f-f electronic transitions by the ligand, a process known as the "antenna effect."

Research has demonstrated that this compound can act as a bridging ligand to create dinuclear lanthanide complexes. In a notable study, this compound was used to synthesize photoluminescent dinuclear complexes of europium (Eu³⁺) and terbium (Tb³⁺). acs.org In these structures, the ligand undergoes deprotonation of its hydroxyl group, and the resulting alkoxide oxygen atom bridges two lanthanide centers. Each lanthanide ion is also coordinated by two of the pyridyl nitrogen atoms from one TpmO⁻ unit and one pyridyl nitrogen from a second TpmO⁻ unit, along with other ligands like β-diketonates to complete their coordination spheres. This arrangement results in a novel tetradentate bridging coordination mode for the deprotonated ligand.

The large ionic radii and high coordination number preference of lanthanide ions (typically 8 to 10) are well-accommodated by the flexible coordination of TpmOH and ancillary ligands. smolecule.comacs.org The coordination environment significantly influences the luminescence properties of the resulting complexes. For instance, the specific geometry and the nature of the bonds around the lanthanide ion dictate the efficiency of the energy transfer from the ligand to the metal and the quantum yield of the metal-centered emission. mdpi.comresearchgate.net In complexes with related polypyridyl ligands like 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (TPTZ), Eu³⁺ complexes show strong red luminescence with quantum efficiencies that can reach up to 25.0%. smolecule.commdpi.com The coordination sphere in these lanthanide complexes often includes solvent molecules (e.g., methanol (B129727), water) or counter-ions, which also play a crucial role in the final structure and photophysical properties. acs.orgsci-hub.st

Table 1: Coordination Data for Lanthanide Complexes with Polypyridyl Ligands

| Complex | Ln³⁺ Ion | Coordination Number | Ligand Coordination Mode | Reference |

|---|---|---|---|---|

| [Eu(TPTZ)(CF₃COO)(H₂O)₅]²⁺ | Eu³⁺ | 9 | Tridentate TPTZ, Monodentate Acetate (B1210297), 5x H₂O | mdpi.com |

| [Yb(TPTZ)Cl(H₂O)₄]²⁺ | Yb³⁺ | 8 | Tridentate TPTZ, Monodentate Chloride, 4x H₂O | mdpi.com |

| [Nd(tpa)Cl₂(CH₃OH)]⁺ | Nd³⁺ | 8 | Tetradentate tpa, 2x Chloride, 1x Methanol | acs.org |

Steric and Electronic Modulations in Metal-Tri(2-pyridinyl)methanol Complexes

The geometry and electronic structure of metal complexes containing this compound can be systematically tuned by introducing substituents onto the pyridyl rings. These modifications exert both steric and electronic effects that perturb the coordination sphere and the properties of the metal center.

Influence of Ligand Substituents on Coordination Sphere Distortion

The introduction of substituents on the pyridyl rings of a tripodal ligand can significantly distort the coordination geometry around a metal center. rsc.org Steric hindrance is a primary driver of this distortion. For example, introducing bulky groups in the 6-position of the pyridyl rings (adjacent to the nitrogen donor atom) has a profound impact on the coordination characteristics of related tris(2-pyridyl)aluminate ligands. cam.ac.uk This steric pressure can force changes in bond angles and lengths, and in some cases, can even lead to a reduction in the coordination number of the metal ion. cam.ac.uk

Conversely, placing substituents at positions remote from the coordinating nitrogen, such as the 4- or 5-position of the pyridine ring, minimizes direct steric clashes but can still induce subtle structural changes through electronic effects that modify inter-ligand interactions like π-stacking. rsc.org

Ligand Field Effects and Electronic Structure Perturbations

The electronic properties of the metal center are highly sensitive to the ligand field imposed by the coordinating atoms. For this compound, the three pyridyl nitrogen atoms and the central hydroxyl/alkoxide group create a specific ligand field strength. Modifying the ligand with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density on the nitrogen donors, thereby perturbing this ligand field. royalsocietypublishing.org

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -N(CH₃)₂): EDGs increase the basicity of the pyridyl nitrogens, making them stronger σ-donors. This generally leads to a stronger ligand field, which can stabilize higher oxidation states of the metal and increase the energy of d-d electronic transitions. researchgate.netmdpi.com In iridium(III) and iron(II) complexes with substituted polypyridyl ligands, EDGs have been shown to significantly impact photophysical properties and spin-state energetics. mdpi.comrsc.orgresearchgate.net

Electron-Withdrawing Groups (e.g., -CF₃, -SO₂R, -F): EWGs decrease the electron density on the nitrogen donors, weakening their σ-donating capacity. This results in a weaker ligand field. rsc.orgresearchgate.net Such changes can affect the redox potential of the complex, making it easier to reduce the metal center. researchgate.net In phosphorescent iridium complexes, EWGs like benzylsulfonyl and fluorine atoms are used to tune the emission color and enhance photoluminescence quantum yields by modifying the energies of the frontier molecular orbitals. rsc.orgresearchgate.net

These electronic perturbations directly impact the UV-visible absorption spectra of the complexes, which probe the electronic transitions between molecular orbitals. The metal-to-ligand charge transfer (MLCT) bands are particularly sensitive to these substituent effects.

Table 2: Influence of Substituents on Properties of Polypyridyl Metal Complexes

| Ligand System | Substituent Type | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Ir(ppy)₂ (ppy = phenylpyridine) | EWG (-SO₂Bn, -F) | Phenyl ring | Red-shifts emission, enhances Φ | rsc.org |

| Fe(II) polypyridyls | EWG on pyridine | 4-position | Stabilizes low-spin state (higher T½) | mdpi.com |

| Cu(TPA) (TPA = tris(2-pyridylmethyl)amine) | EDG (-NMe₂) | 4-position | Increases catalyst activity (electronic effect) | researchgate.net |

Comparative Analysis of this compound with Related Polypyridyl Ligands

The coordination chemistry of this compound is best understood when compared to other well-known N-donor polypyridyl ligands, such as 2,2':6',2"-terpyridine (tpy) and tris(2-pyridylmethyl)amine (B178826) (TPA).

Comparison with Terpyridine (tpy): Terpyridine is a classic tridentate ligand that is conformationally rigid and planar. It typically coordinates to a metal ion in a meridional fashion, forming two five-membered chelate rings. royalsocietypublishing.org This rigidity enforces a specific geometry on the resulting complexes. In contrast, this compound is a non-planar, tripodal ligand. Its three pyridyl groups are linked by a flexible sp³-hybridized carbon center, allowing them to arrange around a metal ion in a facial (fac) or, less commonly, meridional (mer) geometry. This inherent flexibility allows TpmOH to accommodate a wider range of metal ion sizes and coordination geometries compared to the rigid tpy. researchgate.net

Comparison with Tris(2-pyridylmethyl)amine (TPA): TPA is a closer structural analogue to TpmOH, featuring a tripodal structure with an sp³-hybridized bridgehead atom. However, the bridgehead in TPA is a tertiary amine nitrogen, whereas in TpmOH it is a methanol carbon. This seemingly small difference has significant consequences. The TPA ligand is a tetradentate N₄ donor, with the apical amine nitrogen participating in coordination. acs.orgresearchgate.net TpmOH, in its neutral form, is a tridentate N₃O donor if the hydroxyl group coordinates, or a simple tridentate N₃ donor if it does not. Upon deprotonation, it becomes a potent N₃O⁻ donor. acs.org The TPA framework is generally more flexible than TpmOH, with longer arms connecting the pyridyl groups to the apex, which can influence the stability and reactivity of the resulting complexes. researchgate.net

Comparison with 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (B1682449) (TPTZ): TPTZ, like terpyridine, is a planar, rigid tridentate NNN ligand. rsc.orgresearchgate.net It forms highly stable complexes and is known for its use in forming coordination polymers and networks. mdpi.comresearchgate.net Unlike the flexible, encapsulating nature of TpmOH, TPTZ acts as a planar chelator. The electronic properties also differ significantly; the central triazine ring in TPTZ is more electron-deficient than the pyridyl rings, which affects the energy levels of the ligand's orbitals and the resulting properties of its metal complexes. rsc.org

Structural Elucidation and Supramolecular Chemistry of Tri 2 Pyridinyl Methanol Complexes

X-ray Crystallographic Analysis of Metal-Tri(2-pyridinyl)methanol Complexes

The solid-state structures of metal complexes with tri(2-pyridinyl)methanol (tpmOH) and its derivatives reveal a variety of coordination modes and resulting polyhedra, largely dependent on the metal ion, its oxidation state, and the reaction conditions. When tpmOH or its deprotonated form, tpmO⁻, acts as a tridentate ligand, it typically coordinates in a facial manner, occupying three adjacent sites of the coordination sphere.

A common coordination geometry is the pseudo-octahedron, as observed in the bis-ligand cobalt(III) complex, [Co(L)₂]⁺, where two tridentate ligands coordinate to the central metal ion. In this arrangement, the four pyridyl nitrogen atoms can constitute the equatorial plane, with the methanolate oxygen atoms occupying the axial positions. Similarly, iron(II) has been shown to form octahedral complexes with derivatives of this compound.

Beyond octahedral arrangements, other coordination polyhedra are accessible. For instance, a seven-coordinate manganese(II) complex, [Mn(TMPA)(Ac)(CH₃OH)]⁺ (where TMPA is a related tripodal ligand), adopts a distorted pentagonal-bipyramidal geometry. In this structure, the central amine nitrogen and two pyridyl nitrogens of the tripodal ligand, along with two oxygen atoms from an acetate (B1210297) ligand, define the pentagonal plane, while the third pyridyl nitrogen and a coordinated methanol (B129727) molecule occupy the axial sites. The flexibility of the ligand framework and the stereochemical preferences of the metal ion are key factors in determining the final coordination polyhedron. In some cases, the ligand has been observed to act as a bridging unit between two metal centers, as reported for a bimetallic indium(III) complex, although this is less common.

Detailed analysis of bond lengths and angles obtained from X-ray crystallographic data allows for a quantitative assessment of the coordination geometry and its distortions from idealized polyhedra. The metal-donor bond lengths are indicative of the nature of the interaction and are consistent with the oxidation state of the metal.

In a pseudo-octahedral Co(III) complex with a deprotonated this compound derivative, the Co-N and Co-O bond lengths are typical for Co(III) in an N₄O₂ environment. For an iron(II) complex with a related ligand, the average Fe-N bond lengths were found to be 2.135 Å and Fe-O bond lengths averaged 2.151 Å, which are characteristic for high-spin iron(II). In a series of complexes with the ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz), M–Cl bond distances in tetrahedral [MCl₄]²⁻ anions were found to range from 2.2440(7)–2.2897(7) Å for Zn(II) to 2.4397(7)–2.4790(7) Å for Cd(II).

| Complex | Metal Ion | M-N Bond Length (Å) | M-O Bond Length (Å) | Key Bond Angles (°) | Coordination Geometry | Reference |

|---|---|---|---|---|---|---|

| [Fe(L)]2+ (L = tpmO derivative) | Fe(II) | ~2.135 (avg) | ~2.151 (avg) | A-M-C: ~75.2 - 76.2 | Trigonal Prismatic | |

| [Co(L2)2]+ (L = tpm derivative) | Co(III) | - | - | - | Pseudo-octahedral | |

| [Mn(TMPA)(Ac)(CH3OH)]+ | Mn(II) | - | - | - | Distorted Pentagonal-Bipyramidal | |

| [Eu(TPTZ)(CF3COO)(H2O)5]2+ | Eu(III) | - | - | N-Eu-N: 61.80, 62.69 | 9-Coordinate |

Continuous Shape Mapping (CShM) is a powerful computational method used to quantitatively describe the geometry of a coordination polyhedron. It provides a numerical value, the shape measure (S), that represents the deviation of an experimental structure from an ideal reference polyhedron. A value of S=0 indicates a perfect match with the ideal geometry, with larger values signifying greater distortion.

This methodology is particularly useful for analyzing geometries that are intermediate between two ideal shapes, such as the common case of the octahedron (OC) versus the trigonal prism (TP) for six-coordinate complexes. For example, CShM calculations based on crystallographic data for a Cd(II) complex with a ligand related to this compound yielded shape measures of S(TP) = 7.15 and S(OC) = 3.95. These values indicate that the coordination geometry, while distorted, is significantly closer to an octahedron than to a trigonal prism.

The utility of CShM has been demonstrated in assessing the ability of different tripodal ligands to enforce a specific geometry. While some rigid ligands can strongly favor a trigonal prismatic conformation, others are more flexible and allow the metal ion's intrinsic stereochemical preference to dominate, often resulting in octahedral or distorted octahedral structures. For instance, CShM analysis revealed that as the metal ion changes from Co(II) to Ni(II) to Fe(II) in a series of complexes, the geometry increasingly distorts from trigonal prismatic towards octahedral.

| Complex/Ligand System | Metal Ion | S(TP) (vs. Trigonal Prism) | S(OC) (vs. Octahedron) | Conclusion | Reference |

|---|---|---|---|---|---|

| Ligand L1 (tpm derivative) | Cd(II) | 7.15 | 3.95 | Geometry is closer to octahedral. |

Analysis of Bond Lengths, Bond Angles, and Geometrical Distortions

Supramolecular Assembly in this compound Systems

The solid-state structures of this compound complexes are not solely defined by intramolecular coordination bonds but are also heavily influenced by a network of non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, direct the self-assembly of individual complex molecules into well-defined, higher-order supramolecular architectures.

Influence of Co-crystallized Solvent Molecules on Supramolecular Networks

The hydroxyl group of this compound is a key player in forming these networks. For instance, in diacetylplatinum(II) complexes of tris(2-pyridyl)methanol, intermolecular O–H···O hydrogen bonds are observed between the ligand's hydroxyl group and the carbonyl oxygen of an acetyl ligand on an adjacent molecule. acs.org This interaction leads to the formation of one-dimensional strands within the crystal structure. acs.org The presence of a co-crystallized solvent molecule, such as dichloromethane, can further stabilize this arrangement. acs.org

In a broader context of polypyridyl ligands, the role of solvent is well-documented. For example, in certain 3d-transition metal complexes, co-crystallized methanol and water molecules are instrumental in creating a three-dimensional network. db-thueringen.de Similarly, in manganese(II) complexes of 2,4,6-tris(2-pyridyl)-triazine, coordinated methanol molecules form intermolecular hydrogen bonds with pyridyl nitrogen atoms of neighboring complexes, resulting in hydrogen-bonded dimers. rsc.org The presence of additional solvent molecules, like another methanol molecule in the lattice, can further link these dimers through weak bonds. rsc.org

These examples, while not all specific to this compound itself, illustrate a fundamental principle in the supramolecular chemistry of such compounds: the co-crystallized solvent is not a passive occupant of void spaces but an active participant in constructing the supramolecular network through hydrogen bonding and other weak interactions.

| Complex System | Co-crystallized Solvent | Role of Solvent in Supramolecular Network | Resulting Architecture |

| Diacetylplatinum(II) tris(2-pyridyl)methanol | Dichloromethane | Stabilizes intermolecular O-H···O hydrogen bonds | 1D strands |

| 3d-Transition Metal Complexes | Methanol, Water | Forms hydrogen bonds to create a 3D network | 3D network |

| Mn(II) 2,4,6-tris(2-pyridyl)-triazine | Methanol | Intermolecular O-H···N hydrogen bonds | Hydrogen-bonded dimers |

| Ni(II) N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Water | Hydrogen bonding between complexes and water | Double-chain structure |

| Co(II) Chiral Carboranylalcohol Pyridine (B92270) | Methanol | Uptake into channels, alters H-bonding network | Structural transformation |

Polymorphism and Conformational Dynamics in Crystalline Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. mt.com These different forms, or polymorphs, can exhibit distinct physical properties even though they are chemically identical. mt.com This phenomenon is often linked to conformational dynamics, where flexibility within a molecule allows it to adopt different arrangements in the solid state.

For this compound and its complexes, conformational flexibility is significant. The three pyridine rings can rotate around the C-C bonds connecting them to the central methanolic carbon. This rotation is a key factor in the conformational dynamics of the ligand. In κ²-coordinated platinum complexes, for example, the non-coordinated pyridine ring can orient itself in different positions relative to the coordination plane. acs.org The specific conformation adopted can be influenced by steric interactions and packing forces within the crystal. acs.org

While extensive studies on the polymorphism of uncomplexed this compound are not widely reported in the provided search results, the principles of conformational isomerism seen in its complexes and related compounds are highly relevant. For instance, in an iron(II) complex with a related N-2-pyridylmethylene-4-isopropylaniline ligand, a spin-crossover transition is accompanied by a distinct conformational isomerization of an isopropyl group. mdpi.com This demonstrates how changes in electronic state can be coupled to significant structural rearrangements within the crystal, a form of dynamic polymorphism. mdpi.com

The study of cage-like molecules containing tris(2-pyridylmethyl)amine (B178826) (a structurally related amine analogue) also provides insight into conformational dynamics. researchgate.net Computational studies have revealed the existence of multiple, isoenergetic isomers that can interconvert, a process that might be too rapid to be observed by standard NMR techniques in solution but can be "frozen" in different crystalline polymorphs. researchgate.net

The formation of different polymorphs can be influenced by crystallization conditions such as temperature and solvent. mt.com In some coordination polymers, two different polymorphs have been isolated from the same reaction mixture, with their formation being selectively controlled by adjusting the temperature. acs.org These polymorphs can differ in the geometry of the metal coordination sphere and in the nature of their intermolecular interactions, such as π-π stacking. acs.org

In essence, the conformational flexibility inherent in the this compound structure, particularly the rotational freedom of its pyridyl rings, provides a basis for the existence of multiple polymorphs. The specific conformation captured in the crystal lattice will depend on a delicate balance of intramolecular strains, intermolecular interactions (including those with solvent molecules), and the thermodynamic conditions of crystallization.

| Phenomenon | Key Structural Feature | Influencing Factors | Consequence |

| Conformational Dynamics | Rotation of pyridyl rings around C-C bonds | Steric hindrance, crystal packing forces | Different orientations of non-coordinated rings in complexes |

| Polymorphism | Multiple possible crystal packing arrangements | Crystallization temperature, solvent, intermolecular forces | Different physical properties for each crystalline form |

| Conformational Isomerism | Flexibility of ligand backbone and substituent groups | Electronic state (e.g., spin-crossover), steric effects | Coupling of electronic and structural properties |

Spectroscopic, Electronic, and Magnetic Properties of Tri 2 Pyridinyl Methanol Complexes

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a fundamental tool for probing the electronic structure of tri(2-pyridinyl)methanol complexes. Absorption and emission spectra provide insights into metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (ILCT) transitions, as well as the photophysical behavior of these molecules.

The UV-visible absorption spectra of this compound complexes are typically characterized by intense bands in the UV region and, depending on the metal ion, weaker bands in the visible region.

Intra-Ligand Transitions (ILCT) : Intense absorption bands observed in the ultraviolet region, generally between 265 and 300 nm, are attributed to π → π* intra-ligand charge transfer (ILCT) transitions within the pyridine (B92270) rings of the this compound ligand. asianpubs.org For instance, a derivative of a tris((6-phenyl-2-pyridyl)methyl)amine ligand, which shares the tris-pyridyl motif, shows an absorption maximum around 300 nm in acetonitrile, which is characteristic of the ligand itself. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) : In complexes with d-block metals like ruthenium(II) or iron(II), new bands appear in the visible region of the spectrum. These are assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. For example, heteroleptic bis(bipyridine)ruthenium(II) complexes, which are electronically similar to pyridyl-based systems, exhibit MLCT bands in the range of 449-452 nm in methanol (B129727). asianpubs.org The electronic spectra of low-spin Co(III) complexes with a ligand derived from this compound show a weak band at 514 nm and a shoulder at 398 nm, which are typical for such complexes. iucr.org

d-d Transitions : For some transition metal complexes, weak absorption bands corresponding to spin-forbidden d-d transitions can be observed. scielo.org.co For example, nickel(II) complexes with related tripodal pyridyl ligands exhibit bands in the 11,000 - 11,700 cm⁻¹ (approx. 855-910 nm) region. cardiff.ac.uk

The table below summarizes representative UV-Vis absorption data for complexes with pyridyl-containing ligands.

| Complex/Ligand | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Assignment |

| [Ru(bpy)2(PPh3)Cl][PF6] | Methanol | 449 | 6620 | MLCT |

| [Ru(bpy)(PPh3)Cl][PF6] | Methanol | 452 | 5770 | MLCT |

| Tris((6-phenyl-2-pyridyl)methyl)amine derivative (Ligand 3) | Acetonitrile | ~300 | - | ILCT (π→π) |

| [Co(L2)2]ClO4a | DMSO | 514 | 80 | d-d |

| [Co(L2)2]ClO4a | DMSO | 398 (shoulder) | - | d-d |

| [Co(L2)2]ClO4a | DMSO | 315 | 19500 | ILCT (π→π) |

| Table based on data from references asianpubs.orgnih.goviucr.org. | ||||

| aL2 is the (2-pyridyl)(2-pyridylamino)methanolate anion, an in situ generated derivative. |

Several complexes of this compound and its derivatives exhibit luminescence, a property that is highly dependent on the metal ion and ligand structure.

Lanthanide Complexes : Lanthanide complexes are well-known for their characteristic line-like emission bands. researchgate.net Europium(III) and Terbium(III) complexes with ligands like 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) (TPTZ), a related N-donor ligand, show strong metal-centered luminescence. mdpi.com For an Eu(III)-TPTZ complex, characteristic emission bands corresponding to the ⁵D₀→⁷FJ (J = 0, 1, 2, 3, 4) transitions are observed. mdpi.com The luminescence lifetime for one such Eu(III) complex was measured to be 0.761 ms (B15284909) with a quantum efficiency of 25.0%. mdpi.com However, sometimes the energy transfer from the ligand to the metal is inefficient, resulting in broad, ligand-centered fluorescence being observed alongside the sharp metal-ion emissions. researchgate.net

d-Block Metal Complexes : The photophysical behavior of d-block metal complexes is often governed by the deactivation of MLCT excited states. Many ruthenium(II) complexes with pyridyl ligands are luminescent, though sometimes the emission is weak. asianpubs.org For example, certain heteroleptic bis(bipyridine)ruthenium(II) complexes show very weak emissions in the 618-625 nm range at room temperature. asianpubs.org The low or absent emission in some cases is attributed to rapid non-radiative decay of the singlet MLCT excited state, which competes with the intersystem crossing necessary to populate the emissive triplet state. asianpubs.org

Zinc(II) Complexes : Complexes with d¹⁰ metal ions like Zn(II) can also be highly fluorescent. In these cases, the emission originates from ligand-based excited states. The coordination to the metal ion can significantly alter the photophysical properties. For a tris((6-phenyl-2-pyridyl)methyl)amine derivative, the addition of Zn²⁺ ions to a solution of the free ligand leads to a substantial red-shift of the emission maximum (from 376 nm to 457 nm) and an enhancement of the fluorescence intensity by a factor of over 100. nih.gov This behavior is attributed to a charge-transfer character in the excited state and potential planarization of the ligand upon metal binding. nih.gov

The following table summarizes selected photophysical data for complexes with related polypyridyl ligands.

| Complex | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| [Ru(bpy)(PPh3)Cl][PF6] | Methanol | 510 | 618-625 | Weak | - |

| {[Eu2(TPTZ)2(mNBA)6(H2O)2]·2CH3OH}n | Solid State | 318 | ⁵D₀→⁷FJ | 25.0% | 0.761 ms |

| [Eu(TPTZ)(CF3COO)(H2O)5]·Cl2·CH3CH2OH | Solid State | 356 | ⁵D₀→⁷FJ | 16.7% | 0.447 ms |

| Tris((6-phenyl-2-pyridyl)methyl)amine derivative (Ligand 3) | Acetonitrile | 300 | 376 | - | - |

| [Zn(Ligand 3)]2+ | Acetonitrile | 300 | 457 | >100x enhancement | - |

| Table based on data from references asianpubs.orgnih.govmdpi.com. |

The choice of the metal center is a primary determinant of the photophysical properties. Lanthanide ions like Eu³⁺ and Tb³⁺ lead to sharp, long-lived, metal-centered emission, provided the ligand's triplet state energy is suitable for efficient energy transfer. researchgate.netmdpi.com In contrast, d⁶ metals like Ru(II) typically result in broad MLCT emission bands. asianpubs.org

The ligand environment, including substituents on the pyridyl rings, also plays a crucial role.

Steric and Electronic Effects : Introducing different functional groups can tune the energy of the ligand's orbitals and, consequently, the MLCT and ILCT transitions. unipd.it For iron(II) spin crossover complexes with derivatives of tri(2-pyridyl)methanol, increasing the electron-donating effect of substituents (e.g., from methyl to ethyl to propyl) raises the ligand field strength and increases the spin-crossover transition temperature. researchgate.net

Conformational Rigidity : The fluorescence quantum yield can be significantly affected by the rigidity of the ligand framework. For some systems, hindering the free rotation of phenyl groups attached to the pyridyl backbone can reduce non-radiative decay pathways and enhance fluorescence. bohrium.com The coordination to a metal ion often induces a more planar and rigid conformation, leading to enhanced emission, as seen in the Zn(II) complex of a TPA derivative. nih.gov

Photophysical Behavior: Luminescence, Quantum Yields, and Excited State Lifetimes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is an indispensable tool for the characterization of diamagnetic this compound complexes in solution. ¹H and ¹³C NMR provide detailed information about the ligand's structure, symmetry, and coordination to the metal center.

¹H NMR spectra of the free this compound ligand and its derivatives show characteristic signals for the pyridyl protons in the aromatic region (typically δ 7.0-8.6 ppm). royalsocietypublishing.orgbenthamopen.com Upon coordination to a metal, these signals can shift significantly due to changes in the electronic environment and magnetic anisotropy of the metal center. In complexes where the ligand coordinates symmetrically, a single set of pyridyl proton signals is observed, reflecting the C₃ symmetry of the molecule. benthamopen.com For example, the ¹H NMR of a protonated tris(2,2'-bipyrid-6-yl)methanol, a related tripodal ligand, showed that the molecule retained its 3-fold symmetry in solution. benthamopen.com

In cases of unsymmetrical coordination, the magnetic equivalence of the pyridine rings is lost, leading to more complex spectra with multiple distinct sets of signals. The ¹H NMR spectrum of a derivative of tris((6-phenyl-2-pyridyl)methyl)amine shows easily distinguishable multiplets for the aromatic protons. nih.gov Upon complexation with Zn²⁺, these signals undergo significant shifts, and at low temperatures, broader signals can indicate dynamic processes or changes in the coordination geometry. nih.gov

¹³C NMR spectroscopy complements ¹H NMR data. The spectrum of a methoxy (B1213986) derivative of 6-methyl-tris(2-pyridyl)methanol shows distinct signals for the different carbon atoms in the pyridyl and methyl groups, confirming the proposed structure. royalsocietypublishing.org Isotopic labeling, such as with ¹⁵N, can provide even more direct information about the coordination environment of the nitrogen atoms. nih.gov

The table below presents selected ¹H NMR chemical shift data.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 6-methyl-methoxy-tris(2-pyridyl)methane | CDCl₃ | Pyridyl-H | 8.51-8.49 (m, 2H) |

| Pyridyl-H | 7.64 (dt, 2H) | ||

| Pyridyl-H | 7.58 (td, 2H) | ||

| Pyridyl-H | 7.47 (t, 1H) | ||

| -OCH₃ | 3.21 (s, 3H) | ||

| -CH₃ | 2.40 (s, 3H) | ||

| Protonated tris(2,2'-bipyrid-6-yl)methanol | CD₃CN | Pyridyl-H | 8.63 (d, 3H) |

| Pyridyl-H | 8.40 (d, 3H) | ||

| Pyridyl-H | 8.13 (t, 3H) | ||

| Table based on data from references royalsocietypublishing.orgbenthamopen.com. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the coordination of the this compound ligand to a metal center. The vibrational spectra of the complexes show characteristic bands for the pyridyl rings and the central C-O group.

Pyridyl Ring Vibrations : The stretching vibrations of the pyridyl rings (ν(C=C) and ν(C=N)) typically appear in the 1400–1620 cm⁻¹ region. iucr.organalis.com.my These bands often shift to higher frequencies upon coordination to a metal, which is indicative of the electronic changes within the ring.

C-O Stretching : The stretching vibration of the central carbinol C-O bond is a key diagnostic peak. Its position in the spectrum can help determine if the hydroxyl group is protonated or deprotonated and coordinated to the metal center.

Spin Crossover (SCO) Monitoring : For certain Fe(II) complexes, IR spectroscopy is a highly effective tool for monitoring temperature-induced spin crossover events. researchgate.netmdpi.com The stretching vibrations of co-ligands, such as thiocyanate (B1210189) (NCS⁻) or cyanoborohydride (NCBH₃⁻), are very sensitive to the spin state of the iron center. mdpi.com For example, in an Fe(II) complex with a tris(2-pyridyl)ethoxymethane ligand and NCS⁻ co-ligands, the ν(NCS) bands characteristic of the high-spin (HS) state (2063-2087 cm⁻¹) decrease in intensity upon cooling, while new bands corresponding to the low-spin (LS) state appear at higher wavenumbers (2109-2124 cm⁻¹). mdpi.com

The table below lists characteristic IR absorption bands for related complexes.

| Compound/Complex | Functional Group | Wavenumber (cm⁻¹) | Reference |

| [Co(L2)2]ClO4a | N-H (secondary amine) | 3356 | iucr.org |

| Pyridyl ring vibrations | 1400-1620 | iucr.org | |

| ClO₄⁻ (uncoordinated) | ~1090 | iucr.org | |

| [Ir(2,4-F2ppy)2(mbpyf)] | C=N (pyridine) | 1598 | analis.com.my |

| C=C (aromatic) | 1554, 1400 | analis.com.my | |

| Fe(II)-SCO Complex (HS state) | ν(NCS) | 2063, 2070, 2087 | mdpi.com |

| Fe(II)-SCO Complex (LS state) | ν(NCS) | 2109, 2112, 2124 | mdpi.com |

| aL2 is the (2-pyridyl)(2-pyridylamino)methanolate anion, an in situ generated derivative. |

Electrochemical and Redox Properties of this compound Complexes

The electrochemical properties of this compound complexes, typically studied by cyclic voltammetry (CV), reveal information about the stability of different oxidation states of the metal center and the redox activity of the ligand itself.

The redox potentials are highly dependent on the metal ion, the coordination geometry, and the solvent. For many complexes with polypyridyl ligands, reversible or quasi-reversible redox waves are observed. These processes can be metal-centered (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) or ligand-centered (ligand/ligand⁻).

In complexes with redox-active metals like iron or cobalt, metal-centered oxidations or reductions are common. For grid-type complexes of Fe(II) and Co(II) with a related bis(hydrazone) pyridyl ligand, two oxidation processes attributed to the organic ligand were observed, along with several reduction events involving both the ligand and the metal centers. scielo.org.co Interestingly, the Fe(II)/Fe(III) oxidation was not observed, possibly due to a shielding effect from the ligand framework. scielo.org.co

For copper complexes with related pyridylalkylamine ligands, CV is used to study their activity in processes like the electrochemical reduction of dioxygen. rsc.org The cyclic voltammograms of transition metal complexes with carboxylate-functionalized tri(2-pyridyl)methanol derivatives show ligand-based reductions, typically in the potential range of -1.015 V to -1.613 V. cardiff.ac.uk

The table below provides electrochemical data for related complexes.

| Complex | Process | E (V vs. Ferrocene) | Solvent |

| Bis(hydrazone) Ligand 4 | Oxidation 1 | +0.42 | DMF |

| Oxidation 2 | +0.76 | DMF | |

| Reduction 1 | -1.75 | DMF | |

| Reduction 2 | -2.18 | DMF | |

| [Fe₂(4)₂]⁴⁺ | Oxidation 1 | +0.55 | DMF |

| Oxidation 2 | +0.84 | DMF | |

| Reduction 1 | -1.16 | DMF | |

| Reduction 2 | -1.75 | DMF | |

| [Co₂(4)₂]⁴⁺ | Oxidation 1 | +0.47 | DMF |

| Oxidation 2 | +0.79 | DMF | |

| Reduction 1 | -0.76 | DMF | |

| Reduction 2 | -1.78 | DMF | |

| Table based on data from reference scielo.org.co. |

Investigation of Metal-Centered Redox Couples

Metal-centered redox couples are a fundamental aspect of the electronic properties of this compound complexes. These processes involve the transfer of electrons to or from the d-orbitals of the coordinated metal ion, resulting in a change in its oxidation state (e.g., Fe(II) ↔ Fe(III)). The potential at which these redox events occur is highly sensitive to the coordination environment imposed by the ligands.

Electrochemical studies, particularly cyclic voltammetry, are instrumental in probing these metal-centered events. For instance, in multinuclear assemblies, the entire metal-ligand framework can act as a single redox-active unit. An oxo-centered triruthenium cluster, [Ru(III)₂Ru(II)(μ₃-O)(μ-CH₃CO₂)₆(mbpy⁺)₂(CO)]²⁺, where redox-active N-methyl-4,4'-bipyridinium (mbpy⁺) ions occupy terminal positions, exhibits multiple reversible one-electron redox steps. acs.org Two of these processes, occurring at +0.90 V and +0.26 V vs Fc/Fc⁺, are assigned to the triruthenium core, specifically the Ru₃(IV,III,III)/Ru₃(III,III,III) and Ru₃(III,III,III)/Ru₃(III,III,II) couples, respectively. acs.org This demonstrates that the "Ru₃(μ₃-O)" core undergoes distinct, sequential redox transformations. acs.org

In simpler mononuclear complexes, the redox behavior is more straightforwardly assigned. For comparison, a tricyano iron(II) complex featuring a similar tridentate nitrogen-donor ligand, [Fe(CN)₃(tpd)]⁻ (where tpd is tetrakis(2-pyridyl)-1,4-diazine), shows a quasi-reversible oxidation wave at +0.54 V (vs SCE) in DMF, which is attributed to the Fe(II)/Fe(III) redox process. scispace.com Another related iron complex with a triazine-based ligand displays its Fe(II)/Fe(III) oxidation at +0.713 V vs SCE. scispace.com These values highlight how the specific ligand environment tunes the redox potential of the metal center. Studies on copper complexes with derivatives of this compound have also been explored in the context of the Cu(I)/Cu(II) redox couple, which is central to the function of copper-containing nitrite (B80452) reductase enzymes. researchgate.net

| Complex | Redox Couple | E₁/₂ (V) | Reference Electrode | Notes | Citation |

|---|---|---|---|---|---|

| [Ru(III)₂Ru(II)(μ₃-O)(...)(mbpy⁺)₂(CO)]²⁺ | Ru₃(IV,III,III) / Ru₃(III,III,III) | +0.90 | Fc/Fc⁺ | Oxidation of the triruthenium core. | acs.org |

| [Ru(III)₂Ru(II)(μ₃-O)(...)(mbpy⁺)₂(CO)]²⁺ | Ru₃(III,III,III) / Ru₃(III,III,II) | +0.26 | Fc/Fc⁺ | Reduction of the triruthenium core. | acs.org |

| Na[Fe(CN)₃(tpd)] | Fe(III) / Fe(II) | +0.54 | SCE | Comparative complex with a similar tridentate ligand. | scispace.com |

| K[{Fe(II)(CN)₃(L)}] (L = triazine-based) | Fe(III) / Fe(II) | +0.713 | SCE | Quasi-reversible oxidation assigned to the iron center. | scispace.com |

Characterization of Ligand-Based Redox Processes

Beyond the metal center, the this compound ligand itself can participate in redox chemistry. Polypyridine ligands are often "non-innocent," meaning they can accept or donate electrons, giving rise to ligand-based redox processes. osti.govresearchgate.net This activity is typically associated with the ligand's extended π-conjugated system. The presence of at least three pyridyl rings is often considered a prerequisite for promoting ligand-based reduction events while keeping the metal in a lower oxidation state. acs.org

The same triruthenium cluster, [Ru(III)₂Ru(II)(μ₃-O)(...)(mbpy⁺)₂(CO)]²⁺, provides a clear example of this phenomenon. acs.org In addition to the metal-centered waves, its cyclic voltammogram reveals multiple reduction waves at potentials between -1.07 V and -2.32 V. acs.org These are assigned to ligand-based processes involving the terminal N-methyl-4,4'-bipyridinium (mbpy⁺) ligands. acs.org Specifically, the waves at -1.07 V and -1.17 V correspond to the two sequential one-electron reductions of the two mbpy⁺ ligands to their radical cation form (mbpy•). acs.org The splitting of this process into two distinct steps indicates a measurable electronic interaction between the two terminal ligands, mediated through the triruthenium core. acs.org Further reductions at -1.56 V and -1.97 V are assigned to the mbpy•/mbpy⁻ couple. acs.org

Similarly, a tricyano iron(II) complex with a 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine capping ligand exhibits a reduction wave at -0.849 V vs SCE, which was assigned as a ligand-centered L/L•⁻ process. scispace.com This assignment is supported by comparison to a ruthenium complex with a tptz (2,4,6-tris(2-pyridyl)-1,3,5-triazine) ligand, which shows a ligand-based reduction at -1.27 V. scispace.com This demonstrates that both metal and ligand can be redox-active within the same molecule, potentially allowing for multi-electron transfer processes. scispace.com

| Complex | Redox Couple | E₁/₂ (V) | Reference Electrode | Notes | Citation |

|---|---|---|---|---|---|

| [Ru(III)₂Ru(II)(...)(mbpy⁺)₂(CO)]²⁺ | mbpy⁺ / mbpy• (1st ligand) | -1.07 | Fc/Fc⁺ | One-electron reduction of the first terminal ligand. | acs.org |

| [Ru(III)₂Ru(II)(...)(mbpy⁺)₂(CO)]²⁺ | mbpy⁺ / mbpy• (2nd ligand) | -1.17 | Fc/Fc⁺ | One-electron reduction of the second terminal ligand. | acs.org |

| [Ru(III)₂Ru(II)(...)(mbpy⁺)₂(CO)]²⁺ | mbpy• / mbpy⁻ (1st ligand) | -1.56 | Fc/Fc⁺ | Second one-electron reduction of the first ligand. | acs.org |

| [Ru(III)₂Ru(II)(...)(mbpy⁺)₂(CO)]²⁺ | mbpy• / mbpy⁻ (2nd ligand) | -1.97 | Fc/Fc⁺ | Second one-electron reduction of the second ligand. | acs.org |

| K[{Fe(II)(CN)₃(L)}] (L = triazine-based) | L / L•⁻ | -0.849 | SCE | Reduction wave assigned to the capping ligand. | scispace.com |

Magnetic Properties and Spin State Phenomena in Transition Metal Complexes

Transition metal complexes with this compound and its derivatives often exhibit interesting magnetic properties, most notably spin crossover (SCO). SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) configuration by an external stimulus, such as temperature, pressure, or light. researchgate.netmdpi.com This behavior is particularly common in 3d⁴–3d⁷ metal ions, such as Fe(II) and Co(II), in an octahedral ligand field.

Research on anionic Fe(II) complexes based on the closely related tripodal ligand tris(2-pyridyl)ethoxymethane (py3C-OEt) has provided significant insight into SCO phenomena. mdpi.comresearchgate.net A series of mononuclear complexes with the general formula [Fe(py3C-OEt)₂][Fe(py3C-OEt)(NCE)₃]₂·2CH₃CN (where E = S, BH₃) were synthesized. mdpi.com These compounds contain both a cationic [Fe(py3C-OEt)₂]²⁺ complex and two anionic [Fe(py3C-OEt)(NCE)₃]⁻ complexes. mdpi.com Magnetic susceptibility measurements revealed that these complexes exhibit gradual SCO transitions. mdpi.com

For the complex with NCS⁻ (E = S), a one-step SCO transition is observed around T₁/₂ = 205 K. mdpi.com

For the complex with NCBH₃⁻ (E = BH₃), a two-step SCO transition occurs, with transitions centered around 245 K and 380 K. mdpi.com

The change in spin state can be monitored by infrared spectroscopy, as the vibrational frequencies of co-ligands like NCS⁻ are sensitive to the electronic structure of the metal. mdpi.com For the NCBH₃⁻ complex, the infrared spectrum at high temperature (500 K) shows a band around 2183 cm⁻¹ characteristic of the HS state, while at low temperature (170 K), a strong band appears around 2204 cm⁻¹, which is attributed to the LS state. mdpi.com

The choice of metal ion is also critical. In a study of complexes with tetrakis(2-pyridyl)methane, a related polypyridine ligand, a gradual SCO to the HS state was observed in the cobalt(II) complex above 300 K. researchgate.net In contrast, the analogous iron(II) complex remained in the LS state over the entire measurement range of 5 K to 400 K, exhibiting no spin transition. researchgate.net In other systems, dinuclear cobalt(II) complexes have been shown to exhibit weak antiferromagnetic coupling. researchgate.net

| Complex | Metal Ion | Phenomenon | Transition Temperature (T₁/₂) | Notes | Citation |

|---|---|---|---|---|---|

| [Fe(py3C-OEt)₂][Fe(py3C-OEt)(NCS)₃]₂ | Fe(II) | Gradual SCO | ~205 K | One-step spin transition. | mdpi.com |

| [Fe(py3C-OEt)₂][Fe(py3C-OEt)(NCBH₃)₃]₂ | Fe(II) | Gradual SCO | ~245 K and ~380 K | Two-step spin transition. | mdpi.com |

| [Co{C(py)₄}(...)] | Co(II) | Gradual SCO | > 300 K | Complex with related tetrakis(2-pyridyl)methane ligand. | researchgate.net |

| [Fe{C(py)₄}(...)] | Fe(II) | No SCO (Low-Spin) | N/A (5-400 K) | Complex with related tetrakis(2-pyridyl)methane ligand. | researchgate.net |

Computational Chemistry Studies of Tri 2 Pyridinyl Methanol and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of tri(2-pyridinyl)methanol and its complexes.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in molecules, a process known as geometry optimization. For this compound and its derivatives, DFT has been used to predict the most stable conformations. For instance, in platinum(II) complexes with κ2-coordinated tris(pyridyl)methanol ligands, DFT calculations have helped to understand the relative stabilities of different conformers. acs.org The calculations revealed that conformers with a gauche conformation of the R–O–C–Ci dihedral angle are energetically more favorable than those with an anti conformation by 4.2–5.7 kcal mol–1, a preference attributed to steric interactions. acs.org

In the context of metal complexes, DFT is used to analyze the nature of the metal-ligand bond. For example, in ruthenium(II) complexes, DFT calculations have been employed to predict the mechanism for intramolecular carbon-hydrogen bond activation. researchgate.net Similarly, for iron(II) complexes, DFT calculations have been used to understand how substituents on the ligand affect the spin-crossover (SCO) temperature. acs.orgub.edu These studies often involve analyzing the atomic charges and the nature of the coordinating bonds to understand the electronic effects that govern the properties of the complex. acs.org For instance, in a study of iron(II) complexes with substituted pybox ligands, a positive correlation was found between the SCO temperature and the calculated atomic charge on the pyridine (B92270) nitrogen atom. acs.org

Analysis of Molecular Frontier Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

Computational studies have been performed to analyze the HOMO and LUMO of this compound and its complexes. For example, in a study of ruthenium complexes with noninnocent ligands, DFT calculations were used to determine the composition of the frontier orbitals. researchgate.net The results showed that the HOMO and LUMO were composed of a mixture of metal and ligand orbitals, providing insight into the electronic transitions observed in the UV-Vis spectra. researchgate.net In another study on cadmium(II) complexes, DFT calculations of HOMO and LUMO energies helped to understand the electronic structure and potential reactivity of the complex. doi.org The HOMO-LUMO gap for a 3-bromo-2-hydroxypyridine (B31989) monomer was calculated to be around 5.4 eV in various solvents, indicating its kinetic stability. mdpi.com

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (monomer, gas) | -6.880 | -1.475 | 5.406 | DFT | mdpi.com |

| 3-Bromo-2-hydroxypyridine (monomer, methanol) | -6.879 | -1.475 | 5.403 | DFT | mdpi.com |

| [Co13(PDC)16(H2O)24.7H2O] | -11.966 | -10.976 | 0.99 | DFT | worktribe.com |

| [Co13(PDC)16(H2O)24.7H2O]-CH3OH Adduct | -9.967 | -8.778 | 1.19 | DFT | worktribe.com |

Simulation of Spectroscopic Data (e.g., UV-Vis)

Computational methods, particularly Time-Dependent DFT (TD-DFT), can simulate spectroscopic data, such as UV-Vis absorption spectra. This allows for the assignment of experimentally observed electronic transitions and a deeper understanding of the electronic structure.

TD-DFT calculations have been used to simulate the UV-Vis spectra of various compounds, including those related to this compound. mdpi.comacademie-sciences.fr For instance, in a study of azo dyes, TD-DFT calculations helped to elucidate the tautomeric equilibria in solution and assign the observed absorption bands to specific electronic transitions, primarily of a π–π* HOMO–LUMO nature. academie-sciences.fr The simulations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. mdpi.commdpi.com The comparison between simulated and experimental spectra provides a powerful tool for validating the computational model and interpreting the experimental results. academie-sciences.fracs.org

Molecular Mechanics and Semi-Empirical Approaches

While DFT provides high accuracy, it can be computationally expensive for very large systems. Molecular Mechanics (MM) and semi-empirical methods offer faster alternatives, albeit with some trade-offs in accuracy.

Molecular mechanics force fields, such as TraPPE, are collections of parameters and functional forms used to calculate the potential energy of a system of atoms. umn.edu These methods are particularly useful for studying the conformational dynamics of large molecules and have been applied to systems containing pyridine-like fragments. umn.eduuq.edu.au The development of data-driven approaches to parameterize these force fields is expanding their applicability to a wider range of chemical structures. rsc.org

Semi-empirical methods, which use a simplified form of the Schrödinger equation and empirical parameters, can also be employed. For example, the Sparkle/AM1 model has been used to study the geometry of Gadolinium(III) complexes with pyridine-containing ligands, providing results comparable to more computationally intensive methods. sci-hub.se These calculations can predict the coordination geometry and the relative stability of different isomers. sci-hub.se

Computational Insights into Reaction Mechanisms and Coordination Preferences

Computational chemistry is a powerful tool for elucidating reaction mechanisms and understanding the factors that govern coordination preferences. DFT calculations, in particular, can map out the potential energy surface of a reaction, identifying transition states and intermediates.

For example, DFT calculations have been used to study the mechanism of methanol (B129727) oxidation by ruthenium(IV)-oxo complexes, revealing two competing pathways and identifying the rate-determining step. worldscientific.com The calculations showed that the relative energies of the transition states for C-H versus O-H bond activation depended on the specific ligands attached to the ruthenium center. worldscientific.com In another example, computational studies on ruthenium complexes have been used to understand the hydrogenation of dimethylcarbamate (B8479999) to methanol. umich.edu

Computational methods also provide insights into the coordination preferences of ligands like this compound. Studies have shown how the ligand can adopt different coordination modes (e.g., bidentate vs. tridentate) depending on factors such as the metal ion and reaction conditions. researchgate.net The protonation state of the ligand can also influence its coordination behavior, leading to new reaction possibilities. iucr.org

Prediction of Novel Ligand Architectures and Metal-Ligand Combinations

A significant advantage of computational chemistry is its ability to predict the properties of yet-to-be-synthesized molecules. This predictive power can guide experimental efforts towards the design of novel ligands and metal complexes with desired properties.

Computational design studies have been used to explore new anionic spin-crossover systems based on modifications of existing ligand frameworks. ub.edu By systematically changing functional groups on the ligand, researchers can computationally screen for molecules that are likely to exhibit spin-crossover behavior at specific temperatures. ub.edu Similarly, computational methods can be used to predict the disassembly order of multimeric protein complexes, which can be extended to the design of self-assembling metal-ligand systems. rsc.org The ability to computationally predict the properties of novel metal-ligand combinations is a rapidly growing area of research with significant potential for the discovery of new functional materials and catalysts.

Advanced Applications in Chemical Research and Materials Science

Catalysis Mediated by Tri(2-pyridinyl)methanol Complexes

Complexes incorporating this compound have emerged as versatile catalysts in a range of chemical transformations. The ligand's ability to stabilize various oxidation states of the metal center and its adaptable coordination geometry are key to its catalytic prowess.

Homogeneous Catalysis: Design and Performance

In the realm of homogeneous catalysis, this compound and its analogues serve as robust scaffolding ligands for creating active and stable metal complexes. For instance, ruthenium complexes with these ligands have been synthesized and investigated for their catalytic activities. researchgate.net Depending on the reaction conditions, both mono- and dicationic complexes can be formed, with the tripodal ligand typically adopting a tridentate N,N',O-coordination mode. researchgate.net These structural variations influence the catalytic performance of the resulting complexes.

Manganese(II), cobalt(II), and nickel(II) complexes of tris(2-pyridyl)phosphine (B3050498), a related ligand, have been successfully employed as homogeneous catalysts for the oxidation of tetralin to α-tetralone. researchgate.net The catalytic efficiency of these systems is influenced by factors such as temperature, solvent, and catalyst-to-substrate ratio. researchgate.net Similarly, ion-pair cobalt complexes with pyridinyl alcoholato ligands have demonstrated catalytic activity in the metathesis of 1-octene. mdpi.com

The design of these catalysts often involves modifying the substituents on the pyridyl rings to fine-tune the steric and electronic environment around the metal center, thereby optimizing catalytic performance for specific reactions. mdpi.comunipd.it

Asymmetric Catalysis: Enantioselective Transformations

The development of chiral catalysts for enantioselective reactions is a cornerstone of modern organic synthesis. This compound has been utilized as a platform for designing chiral ligands to induce asymmetry in catalytic transformations. By introducing chiral substituents on the pyridine (B92270) rings or at the central methoxy (B1213986) group, researchers have created optically pure ligands with C3 symmetry. researchgate.net